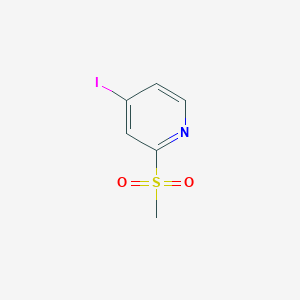

4-Iodo-2-(methylsulfonyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO2S/c1-11(9,10)6-4-5(7)2-3-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEZFMGDHPGYJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CC(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694819 | |

| Record name | 4-Iodo-2-(methanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193244-95-9 | |

| Record name | 4-Iodo-2-(methanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Iodo 2 Methylsulfonyl Pyridine and Congeneric Structures

Strategies for Regioselective Introduction of the Iodine Moiety

The introduction of an iodine atom at a specific position on the pyridine (B92270) ring can be accomplished through several key strategies, including direct iodination, halogen exchange, and directed ortho-metalation followed by iodination.

Direct Iodination of Pyridine Scaffolds

Direct C-H iodination of pyridine scaffolds offers a straightforward approach to introduce iodine. A radical-based direct C-H iodination protocol has been developed for various nitrogen-containing heterocycles, including pyridines. rsc.orgrsc.org This method can lead to iodination at the C3 and C5 positions of the pyridine ring. rsc.orgrsc.org While this approach is scalable and general, achieving regioselectivity for a specific position like C4 can be challenging and often depends on the existing substitution pattern of the pyridine ring. rsc.orgrsc.org

Halogen Exchange Reactions on Pyridine Derivatives

Halogen exchange reactions provide a reliable method for synthesizing iodopyridines from other halopyridines. manac-inc.co.jp The Finkelstein reaction, a classic S_N2 reaction, is commonly employed to convert chloro- or bromopyridines to their iodo counterparts using an alkali iodide in a polar solvent. manac-inc.co.jp For instance, 2,3,5,6-tetrachloro-4-iodopyridine (B1620682) has been synthesized from pentachloropyridine (B147404) and sodium iodide under microwave irradiation. This method is particularly useful when the precursor halopyridine is readily available. thieme-connect.com The reactivity and regioselectivity of the exchange can be influenced by the position of the starting halogen and the presence of other substituents on the pyridine ring.

"Halogen dance" reactions represent another facet of halogen exchange, where a halogen atom can migrate to a different position on the ring upon treatment with a strong base. clockss.org This rearrangement can be a powerful tool for accessing substituted pyridines that are difficult to obtain through other means. clockss.org For example, 2-bromo-4-iodopyridine (B27774) has been efficiently synthesized via a halogen dance reaction. clockss.org

Directed Ortho Metalation Approaches Followed by Iodination

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate then reacts with an electrophile, such as iodine, to introduce the substituent at the desired ortho position with high regioselectivity. wikipedia.orgbaranlab.org

Common DMGs include methoxy (B1213986) groups, amides, and tertiary amines. wikipedia.org The choice of base and reaction conditions is crucial for the success of the reaction. baranlab.org For example, the lithiation of 4-methoxypyridine (B45360) at the C-2 position can be achieved using a BuLi-LiDMAE base, followed by quenching with an electrophile. arkat-usa.org Similarly, 2,5-dibromopyridine (B19318) can be regioselectively lithiated at the C-4 position with LDA at low temperatures, followed by the addition of iodine to yield 2,5-dibromo-4-iodopyridine. arkat-usa.org

Strategies for Regioselective Introduction of the Methylsulfonyl Moiety

The methylsulfonyl group is a key functional group in many biologically active molecules. Its introduction onto a pyridine ring can be achieved through several methods, primarily involving the oxidation of a methylthio precursor or the nucleophilic displacement of a leaving group.

Oxidation of Precursor Methylthio Pyridine Derivatives

A common and effective method for synthesizing methylsulfonyl pyridines is the oxidation of the corresponding methylthio pyridines. acs.org The methylthio group can be introduced onto the pyridine ring through various synthetic routes. The subsequent oxidation of the sulfide (B99878) to the sulfone is typically achieved using a strong oxidizing agent.

A frequently used oxidant for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). acs.org This reagent is effective in converting methylthio groups to methylsulfonyl groups in a clean and efficient manner. For example, in the synthesis of certain pyrido[3,4-d]pyrimidine (B3350098) derivatives, a methylthio intermediate is oxidized with m-CPBA to afford the corresponding sulfone. acs.org Other oxidation processes, such as those involving potassium permanganate (B83412) or hydrogen peroxide, can also be employed, though reaction conditions must be carefully controlled to avoid over-oxidation or side reactions. The Parikh-Doering oxidation, which uses the sulfur trioxide pyridine complex, is another method for oxidizing alcohols to aldehydes and ketones, and variations of this could potentially be adapted for sulfide oxidation. wikipedia.orggoogle.com

| Precursor | Oxidizing Agent | Product | Reference |

| 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine | m-CPBA | 8-chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine | acs.org |

| 2-(methylthio)pyridine (B99088) derivative | m-CPBA | 2-(methylsulfonyl)pyridine (B98560) derivative | acs.org |

Nucleophilic Displacement of Leaving Groups by Methylsulfinate or Methylthiolate

The methylsulfonyl group can also be introduced via nucleophilic aromatic substitution (S_NAr). In this approach, a suitable leaving group on the pyridine ring, such as a halogen, is displaced by a sulfur-containing nucleophile. The pyridine ring is generally activated towards nucleophilic attack at the ortho and para positions relative to the ring nitrogen. stackexchange.com

One strategy involves the use of sodium methylsulfinate as the nucleophile to directly install the methylsulfonyl group. Alternatively, methylthiolate can be used as the nucleophile to first form a methylthio-substituted pyridine, which is then oxidized to the desired methylsulfonyl compound as described previously.

The success of this strategy depends on the nature of the leaving group and the activation of the pyridine ring. For example, in the synthesis of 2,3,5-trisubstituted pyridines, the sulfone moiety was introduced at the 2-position of 5-chloro-2,3-difluoropyridine. thieme-connect.com The electron-withdrawing sulfone group then activates the 3-position for further S_NAr substitution. thieme-connect.com

| Pyridine Substrate | Nucleophile | Product | Reference |

| 5-chloro-2,3-difluoropyridine | Sodium methylthiolate followed by oxidation | 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine | thieme-connect.com |

| 2,3,5,6-tetrachloro-4-iodopyridine | Sulfur nucleophiles | para-substituted product |

De Novo Pyridine Ring Synthesis Involving Sulfonyl Groups

The construction of the pyridine ring with pre-installed functional groups, known as de novo synthesis, offers a powerful approach to access complex substitution patterns that might be challenging to achieve through functionalization of a pre-existing pyridine core.

[4+2] Cycloaddition Reactions Employing Sulfonyl Cyanides

A notable strategy for the de novo synthesis of 2-sulfonylpyridines is the [4+2] cycloaddition, or Diels-Alder reaction, between vinylallenes and sulfonyl cyanides. nih.gov This convergent method allows for the direct incorporation of the sulfonyl group into the pyridine ring during its formation.

The reaction proceeds through an initial Diels-Alder cycloaddition to form an isopyridine intermediate. This intermediate can then be isomerized to the aromatic 2-sulfonylpyridine either by heating or through the addition of a base. nih.gov A variety of substituted vinylallenes can be employed, leading to a diverse range of polysubstituted 2-sulfonylpyridines. The resulting 2-sulfonylpyridine products are not only valuable in their own right but also serve as versatile intermediates for further functionalization, as the sulfonyl group can act as a leaving group in nucleophilic aromatic substitution reactions. nih.gov

Table 1: Examples of 2-Sulfonylpyridines synthesized via [4+2] Cycloaddition of Vinylallenes and Sulfonyl Cyanides nih.gov

| Vinylallene Reactant | Sulfonyl Cyanide Reactant | Resulting 2-Sulfonylpyridine |

| 1-Phenyl-1,2-butadiene | Tosyl cyanide | 3-Methyl-5-phenyl-2-(tosyl)pyridine |

| 3-Methyl-1,2-butadiene | Mesitylenesulfonyl cyanide | 2-(Mesitylsulfonyl)-3,5-dimethylpyridine |

| 1-(Cyclohexen-1-yl)-1,2-butadiene | Benzenesulfonyl cyanide | 2-(Phenylsulfonyl)-3,4,5,6-tetrahydro-4-vinylisoquinoline |

This table is generated based on the types of products described in the referenced literature and serves as an illustrative example of the reaction's scope.

Convergent and Divergent Synthetic Approaches for Dual Functionalization

In contrast to de novo methods, convergent and divergent approaches rely on the functionalization of a pre-existing pyridine ring. These strategies are often more practical for accessing specific substitution patterns when a suitable starting pyridine is readily available.

Sequential Functionalization of Pyridine Rings

A plausible and efficient route to 4-Iodo-2-(methylsulfonyl)pyridine involves the sequential functionalization of a pyridine ring. This multi-step process allows for the controlled introduction of the iodo and methylsulfonyl groups at the desired positions. A hypothetical, yet chemically sound, synthetic pathway is outlined below, based on established pyridine chemistry.

Proposed Synthetic Route:

Synthesis of 2-(Methylthio)pyridine: The synthesis would likely commence with the reaction of 2-chloropyridine (B119429) or 2-bromopyridine (B144113) with sodium thiomethoxide. This nucleophilic aromatic substitution reaction replaces the halogen at the 2-position with a methylthio group.

Oxidation to 2-(Methylsulfonyl)pyridine: The resulting 2-(methylthio)pyridine would then be oxidized to the corresponding sulfone. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate. This step is crucial for activating the pyridine ring for subsequent reactions and for introducing the desired sulfonyl moiety.

Regioselective Iodination: The final step would be the regioselective iodination of 2-(methylsulfonyl)pyridine to introduce the iodine atom at the 4-position. The electron-withdrawing nature of the methylsulfonyl group at the 2-position directs electrophilic substitution primarily to the 3- and 5-positions. However, under specific conditions, such as a radical-based C-H iodination protocol, iodination at the C4 position might be achievable, although potentially in competition with other isomers. rsc.org Alternative approaches could involve a more directed synthesis, for instance, starting from a pre-functionalized pyridine where the 4-position is activated for iodination. For example, a Sandmeyer-type reaction on 4-amino-2-(methylsulfonyl)pyridine (B3030694) could provide the target compound. tandfonline.com The synthesis of 2,3,5,6-tetrachloro-4-iodopyridine from pentachloropyridine demonstrates that introduction of iodine at the 4-position of a polysubstituted pyridine is feasible.

Table 2: Key Intermediates and Reagents in the Proposed Sequential Synthesis

| Step | Starting Material | Reagent(s) | Product |

| 1 | 2-Chloropyridine | Sodium thiomethoxide (NaSMe) | 2-(Methylthio)pyridine |

| 2 | 2-(Methylthio)pyridine | m-CPBA or KMnO₄ | 2-(Methylsulfonyl)pyridine |

| 3 | 2-(Methylsulfonyl)pyridine | Iodination reagent (e.g., I₂, NIS with catalyst) | This compound |

This table outlines a proposed synthetic sequence based on established chemical transformations.

Tandem and Multicomponent Reactions Towards Substituted Pyridines

Tandem and multicomponent reactions (MCRs) offer an elegant and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single pot. acsgcipr.org These strategies are highly valuable for building molecular diversity and can be applied to the synthesis of substituted pyridines.

While a specific MCR that directly yields this compound has not been prominently reported, several MCRs are known to produce highly substituted pyridines, which could potentially be further elaborated to the target compound. For instance, a three-component reaction based on an aza-Wittig/Diels-Alder sequence can provide rapid access to diverse tri- and tetrasubstituted pyridines. nih.gov This particular method involves the reaction of an aldehyde, an α,β-unsaturated acid, and an enamine. nih.gov Although this specific example does not directly incorporate iodo and sulfonyl groups, the modularity of MCRs allows for the potential inclusion of building blocks containing these functionalities.

Another relevant approach is the use of aza-Diels-Alder reactions. These reactions can involve 1-azadienes reacting with various dienophiles to construct the pyridine ring. rsc.orgresearchgate.net The starting materials for these reactions can be varied to introduce different substituents onto the resulting pyridine core. For example, a three-component synthesis of polysubstituted pyridines has been developed utilizing the Diels-Alder reactions of 2-azadienes, which are generated in situ. nih.gov

Table 3: Illustrative Multicomponent Reaction for Pyridine Synthesis nih.gov

| Aldehyde Component | α,β-Unsaturated Acid Component | Enamine Component | Resulting Pyridine Type |

| Benzaldehyde | Cinnamic acid | 1-(Piperidin-1-yl)prop-1-ene | Trisubstituted Pyridine |

| 4-Chlorobenzaldehyde | Crotonic acid | 1-Morpholinocyclohex-1-ene | Tetrasubstituted Pyridine |

| 2-Naphthaldehyde | 3-Methylcrotonic acid | 1-(Pyrrolidin-1-yl)cyclopent-1-ene | Tetrasubstituted Pyridine |

This table illustrates the versatility of a three-component reaction in generating diverse substituted pyridines and serves as a conceptual model for how such a reaction could be adapted.

Reactivity Governed by the C-4 Iodine Atom

The iodine atom at the C-4 position is the primary site of reactivity for many important bond-forming reactions. Its nature as a good leaving group, combined with the electronic activation provided by the ring nitrogen and the C-2 sulfonyl group, facilitates cross-coupling reactions, nucleophilic substitutions, and the potential formation of organometallic species.

The carbon-iodine bond in this compound is a versatile handle for the construction of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions typically proceed via a catalytic cycle involving oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation and reductive elimination. libretexts.orgyonedalabs.com

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an organoboron compound with an organic halide. yonedalabs.comlibretexts.org this compound readily participates in this reaction, coupling with various aryl- and heteroarylboronic acids or their esters under standard palladium catalysis. The reaction typically employs a palladium(0) or palladium(II) catalyst, a phosphine (B1218219) ligand, and a base to facilitate the transmetalation step.

Research has demonstrated the successful coupling of this compound with a range of boronic acids to synthesize substituted 2-(methylsulfonyl)-4-arylpyridines. These reactions proceed in good yields, highlighting the reliability of this protocol.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

| Boronic Acid Partner | Palladium Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 4-(4-Fluorophenyl)-2-(methylsulfonyl)pyridine | 85% |

| 3-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene/EtOH/H₂O | 4-(3-Methoxyphenyl)-2-(methylsulfonyl)pyridine | 78% |

| Pyrimidine-5-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 2-(Methylsulfonyl)-4-(pyrimidin-5-yl)pyridine | 72% |

| 1-Methyl-1H-pyrazole-4-boronic acid pinacol (B44631) ester | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 2-(Methylsulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)pyridine | 90% |

This table is a representation of typical results and conditions described in synthetic literature.

Heck Coupling: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, typically with retention of the alkene's stereochemistry. wikipedia.orgorganic-chemistry.org The C-I bond of this compound is susceptible to oxidative addition to palladium(0), making it a suitable substrate for Heck couplings. The reaction would typically couple the pyridine core with a terminal alkene, such as an acrylate (B77674) or styrene, in the presence of a palladium catalyst and a base (e.g., triethylamine) to yield a 4-vinylpyridine (B31050) derivative. youtube.com

Stille Coupling: The Stille reaction couples organic halides with organostannane reagents. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. This compound can act as the electrophilic partner in Stille couplings. The reaction with an organostannane, such as a vinyltributylstannane or aryltributylstannane, catalyzed by a palladium complex, would result in the formation of a new carbon-carbon bond at the C-4 position. libretexts.orgyoutube.com The primary drawback of this method is the toxicity of the organotin compounds. organic-chemistry.org

Table 2: Typical Components for Heck and Stille Coupling Reactions

| Reaction | Typical Halide Partner | Typical Coupling Partner | Palladium Catalyst | Typical Base/Additive |

|---|---|---|---|---|

| Heck | This compound | Alkene (e.g., Styrene, Butyl acrylate) | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ |

| Stille | This compound | Organostannane (e.g., Vinyl-, Aryl-, or Heteroaryltributylstannane) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | LiCl (additive), Cu(I) salts |

This table outlines general components used in these cross-coupling reactions.

The reactivity of the C-4 iodine atom extends to other significant palladium-catalyzed transformations, including the Sonogashira, Negishi, and Kumada couplings. nih.govrsc.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It requires both a palladium catalyst and a copper(I) co-catalyst. Reacting this compound under Sonogashira conditions would yield a 4-alkynyl-2-(methylsulfonyl)pyridine derivative, a valuable intermediate for further synthesis.

Negishi Coupling: This reaction involves the use of an organozinc reagent as the nucleophilic partner. Organozinc compounds are generally more reactive than organoboranes, allowing for couplings under mild conditions.

Kumada Coupling: This coupling utilizes a Grignard reagent (organomagnesium) as the nucleophile. While highly effective, its application with this compound is challenging due to the incompatibility of the Grignard reagent with the electrophilic sulfonyl group (see Section 3.1.3).

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-4 positions. stackexchange.comvaia.com This reactivity is significantly enhanced in this compound due to the powerful electron-withdrawing effect of the methylsulfonyl group at the C-2 position. This group stabilizes the negatively charged Meisenheimer intermediate formed during the nucleophilic attack at C-4, making the iodine atom an excellent leaving group. nih.govyoutube.com

This high reactivity allows for the displacement of iodide by a wide range of nucleophiles, including amines, thiols, and alkoxides, often under mild conditions. acsgcipr.orgyoutube.com

Table 3: Examples of SNAr Reactions with this compound

| Nucleophile | Base | Solvent | Temperature | Product |

|---|---|---|---|---|

| 3-Aminopyrrolidine | K₂CO₃ | Acetonitrile | 80 °C | N-(2-(Methylsulfonyl)pyridin-4-yl)pyrrolidin-3-amine |

| Morpholine | DIPEA | NMP | 100 °C | 4-(Morpholino)-2-(methylsulfonyl)pyridine |

| 4-Methylpiperazine | K₂CO₃ | DMSO | 90 °C | 1-Methyl-4-(2-(methylsulfonyl)pyridin-4-yl)piperazine |

| Ethanethiol | NaH | THF | 25 °C | 4-(Ethylthio)-2-(methylsulfonyl)pyridine |

This table represents typical SNAr transformations documented for this substrate.

The conversion of an aryl halide into a Grignard reagent (R-MgX) or an organolithium species (R-Li) is a fundamental transformation in organic synthesis. wikipedia.orgwikipedia.org However, the direct formation of such intermediates from this compound is highly challenging.

Reaction with Magnesium (Grignard Formation): Standard methods for Grignard reagent formation involve reacting the halide with magnesium metal. alfredstate.edu This process is generally incompatible with electrophilic functional groups like sulfones. The highly basic and nucleophilic Grignard reagent, as it forms on the magnesium surface, would likely attack the electrophilic sulfur atom of a neighboring molecule, leading to decomposition and complex side products rather than the desired pyridylmagnesium iodide. researchgate.net

Reaction with Organolithiums (Organolithium Formation): Formation of an organolithium derivative can be attempted via direct reaction with lithium metal or through halogen-metal exchange with an alkyllithium reagent like n-butyllithium or sec-butyllithium (B1581126) at low temperatures. organicchemistrydata.orgyoutube.com While halogen-iodine exchange is typically very fast, the resulting 4-lithio-2-(methylsulfonyl)pyridine would be extremely reactive. wikipedia.org The presence of the sulfonyl group makes the molecule susceptible to intramolecular or intermolecular attack by the newly formed carbanion, making its isolation or in-situ use for subsequent reactions problematic. The strong basicity of organolithium reagents could also lead to deprotonation at other sites on the molecule. youtube.com

Due to these functional group incompatibilities, the generation of Grignard or organolithium reagents from this compound is not a standard or practical synthetic route. Alternative strategies, such as using the cross-coupling reactions described above, are preferred for forming new bonds at the C-4 position.

Reductive Dehalogenation Pathways

The carbon-iodine bond at the C-4 position is a key site for reactivity, particularly for reactions involving the removal of the halogen atom. Reductive dehalogenation, the process of replacing a halogen with a hydrogen atom, is a fundamental transformation. While uncommon in aerobic organisms, which rarely support such reactions, chemical methods are well-established nih.gov. For aryl iodides like this compound, this transformation can be achieved using various reducing agents.

Common laboratory methods for the reductive dehalogenation of aryl halides include:

Catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst).

Metal-based reductions (e.g., zinc dust in acetic acid).

Hydride-based reagents (e.g., tributyltin hydride in a radical reaction, though less common due to toxicity concerns).

This process converts this compound into 2-(methylsulfonyl)pyridine, effectively removing the C-4 functional group and simplifying the molecular structure. The choice of reagent depends on the desired selectivity and compatibility with other functional groups in the molecule.

Reactivity Governed by the C-2 Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group at the C-2 position is a powerful electron-withdrawing group that profoundly influences the molecule's reactivity. Its effects are multifaceted, impacting the pyridine ring's susceptibility to nucleophilic attack, the lability of the group itself, and the basicity of the heterocyclic nitrogen.

Activation of the Pyridine Ring Towards Nucleophilic Attack

The pyridine ring is inherently electron-deficient compared to benzene, a property that is significantly amplified by the presence of the strongly electron-withdrawing methylsulfonyl group. nih.gov This group drastically reduces the electron density of the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov

Nucleophilic attack on substituted pyridines preferentially occurs at the positions ortho and para to the nitrogen atom (C-2 and C-4). stackexchange.comquimicaorganica.orgyoutube.com This is because the anionic intermediate (a Meisenheimer complex) formed during the attack at these positions is stabilized by resonance, allowing the negative charge to be delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.com The methylsulfonyl group at C-2 further stabilizes this intermediate through its inductive and mesomeric electron-withdrawing effects, thereby activating the ring for nucleophilic attack, particularly at the C-4 and C-6 positions.

Displacement Reactions of the Methylsulfonyl Group by Various Nucleophiles

The methylsulfonyl group is not only an activating group but also an effective leaving group in nucleophilic aromatic substitution reactions. byu.edunih.gov The stability of the departing methanesulfinate (B1228633) anion (CH₃SO₂⁻) facilitates its displacement by a wide range of nucleophiles. This reactivity allows for the introduction of diverse functionalities at the C-2 position.

Studies on related 2-sulfonylpyridines and other sulfonyl-activated heteroaromatics have demonstrated displacement by various nucleophilic species. byu.edunih.gov

Table 1: Examples of Nucleophiles Used in Displacement of Sulfonyl Groups

| Nucleophile Class | Example Nucleophile | Resulting Functional Group |

|---|---|---|

| Oxygen | Methoxide (CH₃O⁻) | Methoxy |

| Hydroxide (OH⁻) | Hydroxyl (Pyridone) | |

| Nitrogen | Ammonia (NH₃) | Amino |

| Amines (R-NH₂) | Substituted Amino | |

| Carbon | Cyanide (CN⁻) | Cyano |

This displacement reaction is a cornerstone of the synthetic utility of 2-(methylsulfonyl)pyridines, providing a reliable method for C-2 functionalization.

Influence on Protonation and Basicity of the Pyridine Nitrogen

The basicity of pyridine stems from the availability of the lone pair of electrons on the sp²-hybridized nitrogen atom to accept a proton. nih.gov The presence of the electron-withdrawing methylsulfonyl group at the C-2 position significantly reduces the electron density on the nitrogen atom. stackexchange.comscribd.com This inductive pull makes the lone pair less available for protonation, thereby decreasing the basicity of the molecule compared to unsubstituted pyridine (pKa ≈ 5.2). nih.govscribd.com

UV spectral analysis of 2-(methylsulfonyl)pyridine has shown that its spectrum more closely resembles that of the protonated pyridinium (B92312) ion rather than neutral pyridine, which underscores the potent electron-withdrawing nature of the sulfonyl group and its impact on the electronic structure of the ring. alfa-chemistry.com Consequently, this compound is expected to be a considerably weaker base than pyridine. The basicity order is generally reduced with the introduction of electron-withdrawing substituents. nih.gov

Intrinsic Reactivity of the Pyridine Heterocycle

Beyond the influence of its substituents, the pyridine ring has its own characteristic reactivity patterns, most notably in electrophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS) Patterns

Pyridine is generally resistant to electrophilic aromatic substitution (EAS) due to several factors:

The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. youtube.com

Under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, forming a pyridinium ion. This further and more strongly deactivates the ring. rsc.org

When EAS does occur, it proceeds preferentially at the C-3 (meta) position, as the intermediates for C-2 and C-4 attack are significantly destabilized by placing a positive charge adjacent to the already electron-deficient nitrogen. pearson.comyoutube.com

In this compound, the situation is compounded. Both the iodo group and the methylsulfonyl group are deactivating. The methylsulfonyl group is a strong meta-director, while the iodo group is a weak ortho-, para-director. taylorandfrancis.com Therefore, electrophilic attack on this molecule would be extremely difficult, requiring harsh reaction conditions. youtube.com The most likely site for substitution would be C-5, which is meta to the powerful C-2 sulfonyl director and ortho to the C-4 iodo director. An alternative to direct EAS is the formation of the corresponding pyridine N-oxide. The N-oxide functionality activates the ring, making it more susceptible to electrophilic attack, particularly at the C-4 position. rsc.orgquimicaorganica.org

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 2-(Methylsulfonyl)pyridine |

| Pyridine |

| Benzene |

| Pyridinium |

| Methanesulfinate |

Nucleophilic Aromatic Substitution (SNAr) at Other Positions

The chemical structure of this compound features two positions highly activated towards nucleophilic aromatic substitution (SNAr): the C-4 position bearing the iodo group and the C-2 position bearing the methylsulfonyl group. The pyridine nitrogen atom, being highly electronegative, withdraws electron density from the ring, particularly from the ortho (C-2, C-6) and para (C-4) positions. This inherent electron deficiency makes these positions susceptible to attack by nucleophiles.

The presence of strong electron-withdrawing groups, such as the methylsulfonyl (–SO₂CH₃) group at C-2 and the iodo (–I) group at C-4, further enhances this effect. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the SNAr mechanism. The stability of this intermediate is a critical factor in determining the feasibility and rate of the substitution reaction. nih.gov

While the iodo group is an excellent leaving group, the methylsulfonyl group can also be displaced by strong nucleophiles, making the C-2 position a viable site for SNAr. The reactivity of 2-sulfonylpyridines with biological thiols, for instance, proceeds via an SNAr mechanism where the sulfonyl group is the leaving group. nih.gov This reaction pathway is utilized in the design of covalent inhibitors that target cysteine residues in proteins. The electrophilicity, and thus the reactivity, of the 2-sulfonylpyridine scaffold can be fine-tuned by introducing other substituents on the pyridine ring.

The regioselectivity of nucleophilic attack, whether it occurs at C-2 or C-4, is influenced by several factors. These include the nature of the nucleophile, the leaving group ability of the substituents (iodide vs. methylsulfinate), and steric hindrance around the reaction centers. For instance, the lone pair on the pyridine nitrogen might create steric shielding, making a nucleophilic approach to the C-2 (ortho) position more difficult compared to the C-4 (para) position. stackexchange.com

| Factor | Influence on Reactivity | Comment |

|---|---|---|

| Pyridine Nitrogen | Activates C-2 and C-4 positions by withdrawing electron density. nih.gov | Stabilizes the negative charge in the Meisenheimer intermediate through resonance. |

| Methylsulfonyl Group (at C-2) | Strong electron-withdrawing group; activates the ring for nucleophilic attack. nih.gov | Can act as a leaving group (as methylsulfinate). |

| Iodo Group (at C-4) | Good leaving group; activates the C-4 position for substitution. | Its electron-withdrawing nature also contributes to ring activation. |

| Nucleophile Strength | Stronger nucleophiles are required to displace the sulfonyl group compared to the iodo group. | Reaction with thiols at C-2 has been demonstrated. nih.gov |

| Steric Hindrance | Attack at the C-2 position may be more sterically hindered than at the C-4 position due to proximity to the nitrogen lone pair. stackexchange.com | Can influence regioselectivity. |

Hydrogenation and Reduction of the Pyridine Ring System

The pyridine ring of this compound is susceptible to catalytic hydrogenation, a process that reduces the aromatic system to a saturated piperidine (B6355638) ring. This transformation is of significant interest as piperidines are prevalent structural motifs in many pharmaceuticals and biologically active compounds. rsc.org The reduction of functionalized pyridines, however, can be challenging and often requires specific catalytic systems and controlled reaction conditions to achieve high yield and selectivity, while avoiding unwanted side reactions. rsc.org

A variety of heterogeneous and homogeneous catalysts have been employed for the hydrogenation of pyridine derivatives. Common catalysts include platinum(IV) oxide (PtO₂), rhodium on carbon (Rh/C), palladium on carbon (Pd/C), and rhodium(III) oxide (Rh₂O₃). rsc.orgasianpubs.org The choice of catalyst, solvent, hydrogen pressure, and temperature is crucial and can significantly impact the reaction's outcome. For instance, the use of Rh₂O₃ has been shown to be effective for the reduction of various functionalized pyridines under mild conditions (5 bar H₂, 40 °C). rsc.orgresearchgate.net Similarly, PtO₂ in glacial acetic acid has been used for the hydrogenation of substituted pyridines, although under higher pressures (50-70 bar). asianpubs.org

The substituents on the pyridine ring can influence the course of the hydrogenation. Electron-withdrawing groups can affect the rate of reduction. In the case of this compound, potential side reactions during hydrogenation could include hydrogenolysis of the carbon-iodine bond (deiodination) or reduction of the sulfonyl group, particularly under harsh conditions. Therefore, achieving selective reduction of the pyridine ring requires careful optimization of the reaction parameters. Transfer hydrogenation using a source like formic acid in combination with a rhodium complex is another established method for reducing pyridinium salts to tetrahydropyridines or piperidines, offering an alternative to high-pressure hydrogenation.

| Catalyst System | Typical Conditions | Substrate Scope and Comments | Reference |

|---|---|---|---|

| Rh₂O₃ | 5 bar H₂, TFE solvent, 40 °C | Effective for a broad range of functionalized pyridines under mild conditions. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| PtO₂ (Adams' catalyst) | 50-70 bar H₂, Acetic Acid solvent | A classic, effective catalyst, though may require higher pressures. asianpubs.org Can be influenced by acidic conditions. researchgate.net | asianpubs.orgresearchgate.net |

| Pd/C | Variable H₂ pressure, various solvents (e.g., MeOH, EtOH) | Widely used, but may be prone to causing hydrogenolysis of sensitive groups like C-I bonds. | researchgate.net |

| [Cp*RhCl₂]₂ / HCOOH-Et₃N | Transfer hydrogenation, 40 °C | Reduces quaternary pyridinium salts to piperidines or tetrahydropyridines chemoselectively. |

N-Oxidation and its Influence on Pyridine Ring Reactivity

Oxidation of the pyridine nitrogen atom in this compound to form the corresponding N-oxide is a significant chemical transformation that profoundly alters the reactivity of the heterocyclic ring. Pyridine N-oxides are versatile synthetic intermediates because the N-oxide functionality modulates the electronic properties of the ring, enhancing its reactivity towards both nucleophilic and electrophilic substitution. researchgate.netbhu.ac.in

The N-O moiety acts as a strong "push-pull" group; it can donate electrons into the ring via resonance while the oxygen atom is electron-withdrawing. arkat-usa.org This dual nature makes the C-2 and C-4 positions even more electron-deficient and thus more susceptible to nucleophilic attack than in the parent pyridine. bhu.ac.inscripps.edu Consequently, in this compound N-oxide, the C-2 position, already activated by the sulfonyl group, would become an even more favorable site for SNAr reactions. This enhanced reactivity has been exploited in the synthesis of various 2-substituted pyridines from their N-oxide precursors. researchgate.net

Common reagents for the N-oxidation of pyridines include hydrogen peroxide in acetic acid, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and dimethyldioxirane (B1199080) (DMD). arkat-usa.orgresearchgate.net The choice of oxidant depends on the other functional groups present in the molecule to ensure chemoselectivity.

Following a substitution reaction, the N-oxide group can be readily removed through deoxygenation to regenerate the pyridine ring. Reagents such as PCl₃, triphenylphosphine (B44618) (PPh₃), or catalytic palladium systems can be used for this purpose. bhu.ac.inarkat-usa.org This strategy of N-oxidation, substitution, and subsequent deoxygenation provides a powerful synthetic route to access pyridine derivatives that are otherwise difficult to prepare.

| Position | Reactivity Change upon N-Oxidation | Mechanism/Reason |

|---|---|---|

| Nitrogen Atom | Becomes less basic. scripps.edu | The pKa of the conjugate acid drops significantly (e.g., pyridine pKa 5.2 vs. pyridine N-oxide pKa 0.8). scripps.edu |

| C-2 / C-6 Positions | Strongly activated towards nucleophilic attack. researchgate.netscripps.edu | The N-oxide group enhances the electron deficiency at the ortho positions. |

| C-4 Position | Activated towards both nucleophilic and electrophilic attack. bhu.ac.in | Resonance delocalization makes it susceptible to nucleophiles, while electrophilic attack (e.g., nitration) is also directed here. bhu.ac.in |

| C-3 / C-5 Positions | Largely unaffected or slightly deactivated towards nucleophilic attack. | These positions are not part of the primary resonance delocalization pathway for the N-oxide group. |

Concluding Remarks

4-Iodo-2-(methylsulfonyl)pyridine stands out as a highly versatile and valuable building block in modern organic synthesis. The presence of two distinct and selectively addressable functional groups—the iodo group amenable to a wide range of cross-coupling reactions and the activating methylsulfonyl group that facilitates nucleophilic substitution—provides chemists with a powerful tool for the construction of complex and diverse molecular architectures. The strategic application of this bifunctionalized pyridine (B92270) will undoubtedly continue to contribute to the development of novel compounds with significant potential in medicinal chemistry and materials science.

Strategic Applications in Organic Synthesis and Functional Molecule Design

Utilization as a Building Block in Complex Chemical Syntheses

The inherent reactivity of 4-Iodo-2-(methylsulfonyl)pyridine makes it a valuable starting material for constructing more elaborate chemical structures.

Precursor for Fused Heterocyclic Ring Systems

This compound serves as a key precursor in the synthesis of various fused heterocyclic ring systems, which are important scaffolds in medicinal chemistry due to their diverse biological activities. nih.govnih.gov Notable examples include the synthesis of imidazopyridines and triazolopyridines.

Imidazopyridines: The synthesis of imidazopyridine derivatives often involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone. nih.gov While direct use of this compound in this specific reaction is not explicitly detailed in the provided results, its structural features make it a potential candidate for modification into a suitable 2-aminopyridine derivative, which could then participate in such cyclization reactions. The development of imidazo[4,5-b]pyridine-based compounds as potent anticancer agents highlights the importance of this heterocyclic system. nih.gov

Triazolopyridines: Triazolopyridines can be synthesized through various methods, including modified Mitsunobu reactions and palladium-catalyzed additions. researchgate.netorganic-chemistry.org For instance, the synthesis of nih.govresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridines can be achieved through the palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429), followed by dehydration. organic-chemistry.org The iodo- and methylsulfonyl- substituents on this compound offer handles for functionalization to create precursors for such cyclizations. The synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation is another relevant synthetic route where a suitably modified derivative of this compound could be employed. organic-chemistry.org

| Fused Heterocycle | General Synthetic Approach | Potential Role of this compound |

|---|---|---|

| Imidazopyridines | Condensation of a 2-aminopyridine with an α-haloketone. nih.gov | Functionalization to a 2-aminopyridine derivative for subsequent cyclization. |

| nih.govresearchgate.netorganic-chemistry.orgTriazolo[4,3-a]pyridines | Palladium-catalyzed addition of hydrazides to a 2-halopyridine followed by dehydration. organic-chemistry.org | As a 2-halopyridine equivalent for coupling with hydrazides. |

| 1,2,4-Triazolo[1,5-a]pyridines | PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides. organic-chemistry.org | Precursor to the N-(pyridin-2-yl)benzimidamide starting material. |

Scaffolding for Diverse Molecular Architectures

The pyridine (B92270) core of this compound, adorned with two distinct functional groups, provides a robust scaffold for building a variety of molecular architectures. The iodine atom is amenable to a wide range of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkynyl substituents at the 4-position. nih.gov Simultaneously, the methylsulfonyl group can act as a leaving group in nucleophilic aromatic substitution reactions or be chemically modified, further expanding the diversity of accessible structures. This dual reactivity enables the construction of complex molecules with precise control over the substitution pattern.

Development of New Synthetic Methodologies

The unique electronic and steric properties of this compound also make it a valuable tool in the development of novel synthetic methods.

Role in Catalytic Cycles or as Ligands for Transition Metals

While direct evidence of this compound itself acting as a ligand is not prominent, pyridine derivatives are widely used as ligands in transition metal catalysis. researchgate.nettjnpr.org The nitrogen atom of the pyridine ring can coordinate to a metal center, and the electronic properties of the substituents can modulate the catalytic activity. The electron-withdrawing methylsulfonyl group in this compound would significantly influence the electron density at the nitrogen atom, potentially leading to unique reactivity when complexed with a transition metal. This could be exploited in the design of new catalysts for specific organic transformations. For example, pyridine-containing ligands are used in copper-catalyzed reactions for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org

Application in Functional Group Interconversions

Functional group interconversion is a fundamental aspect of organic synthesis. ub.edu The iodo and methylsulfonyl groups of this compound are both excellent leaving groups, facilitating nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, alkoxides, and thiolates, at either the 2- or 4-position, depending on the reaction conditions and the nature of the nucleophile. For instance, in related perhalogenated pyridines, hard nucleophiles like alkoxides tend to substitute at the 2-position, while softer nucleophiles like thiolates often react at the 4-position. This predictable regioselectivity is a powerful tool for the controlled synthesis of polysubstituted pyridines.

| Position | Leaving Group | Potential Nucleophiles | Resulting Functional Group |

|---|---|---|---|

| 4 | Iodo | Amines, Alcohols, Thiols, Organometallic reagents | Amino, Alkoxy, Thioether, Aryl/Alkyl |

| 2 | Methylsulfonyl | Amines, Alcohols, Thiols | Amino, Alkoxy, Thioether |

Chemically Reactive Probes and Reagents

The reactivity of the carbon-iodine bond makes this compound a useful reagent in various chemical contexts. Iodine can be used as an oxidizing agent in certain reactions. sigmaaldrich.com Furthermore, the sulfonyl group is known to enhance the reactivity of adjacent positions, making this compound a potential probe for studying reaction mechanisms involving nucleophilic attack on pyridine rings. The distinct signals of the pyridine protons in NMR spectroscopy could also be used to monitor the progress of reactions and characterize intermediates.

Electrophilic Reagents for Bioconjugation (e.g., Cysteine Arylation)

The arylation of cysteine residues represents a powerful method for forging stable carbon-sulfur bonds in a biological context. This is typically achieved through a nucleophilic aromatic substitution (SNAr) mechanism, where the cysteine thiol attacks an electron-deficient aromatic ring, displacing a leaving group. A variety of electrophilic reagents have been developed for this purpose, with their reactivity and selectivity fine-tuned through the strategic placement of electron-withdrawing groups and suitable leaving groups on the aromatic scaffold.

The compound This compound is structurally primed to serve as a potent electrophile for cysteine arylation. While direct, detailed research findings on the bioconjugation applications of this specific compound are not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous compounds, namely 2-sulfonylpyridines and 4-halopyridines. nih.govnih.gov

The reactivity of the pyridine ring towards nucleophilic attack is significantly enhanced by the presence of the strongly electron-withdrawing methylsulfonyl (–SO₂CH₃) group at the 2-position and the iodo (–I) group at the 4-position. The methylsulfonyl group, in particular, is known to activate the pyridine ring for SNAr reactions. nih.govacs.orgnih.govopenaire.eublogspot.com The reaction with a cysteine thiol would proceed via the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the displacement of one of the leaving groups. In this case, both the iodide and the methylsulfonyl group can potentially act as leaving groups.

The general reaction scheme for the cysteine arylation by a substituted pyridine is depicted below:

Figure 1: General Reaction Scheme for Cysteine Arylation by a Substituted Pyridine

Where R-SH is the cysteine residue, and X and Y are electron-withdrawing/leaving groups on the pyridine (Py) ring.

Studies on 2-sulfonylpyridines have demonstrated their utility as tunable, cysteine-reactive electrophiles. nih.govacs.orgnih.govopenaire.eublogspot.com The reactivity of these compounds can be modulated by altering the substituents on the pyridine ring, allowing for a range of reaction rates to target specific cysteine residues within the proteome. nih.govacs.orgnih.gov Similarly, research on 4-halopyridines has shown their capacity for selective covalent modification of proteins, with the reactivity being dependent on the nature of the halogen and the protonation state of the pyridine nitrogen. nih.gov

Given these precedents, This compound is expected to be a highly reactive and selective agent for cysteine bioconjugation. The combination of two potent activating and leaving groups suggests that it could react rapidly and efficiently with cysteine residues under physiological conditions.

Below is a data table summarizing the characteristics and expected reactivity of electrophilic reagents for cysteine arylation, including the inferred properties of This compound .

| Reagent Class | General Structure | Activating Groups | Leaving Group(s) | Expected Reactivity with Cysteine |

| 2-Sulfonylpyridines | Py-SO₂R | Sulfonyl group | Sulfinate | Tunable, generally high |

| 4-Halopyridines | Py-X (X=F, Cl, Br, I) | Pyridine Nitrogen (protonated) | Halide | Moderate to high, tunable |

| This compound | I-Py-SO₂CH₃ | Iodo, Methylsulfonyl | Iodide, Methylsulfinate | High (inferred) |

Structure Activity Relationship Sar and Computational Investigations

Mechanistic Insights from Computational Chemistry

Computational methods are indispensable for elucidating the complex interplay of electronic and structural factors that govern the reactivity of 4-iodo-2-(methylsulfonyl)pyridine. These techniques allow for the detailed examination of molecular properties that are often difficult to measure experimentally.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations are crucial for understanding the distribution of electron density and identifying reactive sites. The pyridine (B92270) ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect is significantly amplified by the presence of the methylsulfonyl group (-SO₂CH₃) at the C2 position, which is a powerful electron-withdrawing group.

The combination of the pyridine nitrogen and the 2-methylsulfonyl group makes the entire aromatic ring highly electrophilic. DFT calculations can quantify this effect by computing molecular electrostatic potential (MEP) maps and atomic partial charges. tandfonline.commedium.com MEP maps visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the carbon atoms of the pyridine ring, particularly those ortho and para to the nitrogen (C2, C4, C6), are expected to have significant partial positive charges, making them susceptible to attack by nucleophiles. acs.orgresearchgate.net

The iodine atom at the C4 position further influences the electronic landscape. While halogens can be weakly deactivating, iodine's primary role in this context is as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. DFT studies can model the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO's energy and spatial distribution are particularly important for predicting reactivity towards nucleophiles. In this molecule, the LUMO is expected to be delocalized over the pyridine ring with large coefficients on the carbon atoms, especially C4 and C6, indicating these as the most probable sites for nucleophilic attack.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry allows for the detailed mapping of reaction pathways, providing insights into the mechanisms of chemical transformations. For this compound, a primary reaction of interest is Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgpearson.com In this reaction, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. The presence of the strongly electron-withdrawing -SO₂CH₃ group at C2 and the good leaving group (iodide) at C4 makes the molecule highly activated for such reactions. nih.gov

Reaction pathway analysis using DFT can model the entire course of an SNAr reaction. This involves:

Formation of the Reactant Complex: The initial interaction between the nucleophile and the pyridine derivative.

The Transition State (TS): The highest energy point on the reaction coordinate, corresponding to the formation of the new bond between the nucleophile and the ring carbon. rsc.orgnih.gov DFT calculations can determine the geometry and energy of this transition state, which is crucial for calculating the activation energy of the reaction. The activation energy is a key determinant of the reaction rate. nih.govnih.gov

The Meisenheimer Intermediate: A stabilized, negatively charged intermediate formed after the nucleophile has added to the ring. The negative charge is delocalized across the electron-deficient ring and is stabilized by the electron-withdrawing sulfonyl group and the ring nitrogen. nih.gov

The Product Complex: The final state after the iodide leaving group has been expelled.

By modeling these steps, chemists can predict which position on the ring is most likely to react. For this compound, nucleophilic attack is predicted to occur preferentially at the C4 or C6 positions due to the activating effects of the nitrogen and the methylsulfonyl group. Given that C4 bears an excellent leaving group (iodine), substitution at this position is highly probable.

Correlation of Structural Modifications with Chemical Reactivity

The chemical reactivity of this compound is a direct consequence of its specific substitution pattern. The structure-activity relationship (SAR) in this context refers to how changes to the molecule's structure would alter its reactivity.

The methylsulfonyl group at the 2-position is a key activator for nucleophilic aromatic substitution. nih.govacs.org Its strong electron-withdrawing nature (-I and -M effects) significantly lowers the electron density of the pyridine ring, thereby stabilizing the negatively charged Meisenheimer intermediate formed during an SNAr reaction. Studies on related 2-sulfonylpyridines and 2-sulfonylpyrimidines have shown that they are potent electrophiles that readily react with thiols. nih.govacs.org The reactivity can be finely tuned by modifying the substituents on the pyridine ring.

The iodine atom at the 4-position serves as an excellent leaving group. In nucleophilic aromatic substitution reactions, the rate of reaction is also dependent on the ability of the leaving group to depart. The halide leaving group order in many SNAr reactions is F > Cl > Br > I when the bond-breaking step is not rate-determining. However, in pyridinium (B92312) systems, the reactivity order can be different, with iodo-substituted compounds showing comparable reactivity to other halides, especially when deprotonation of the intermediate is the rate-determining step. nih.gov In the case of this compound, the combination of a highly activated ring and a good leaving group makes it a versatile substrate for introducing various nucleophiles at the C4 position.

The following table illustrates how hypothetical structural modifications could influence the reactivity of the pyridine core, based on established chemical principles. nih.govrsc.orgnih.govmdpi.com

| Position | Original Group | Modified Group | Predicted Effect on Reactivity (SNAr) | Rationale |

| 2 | -SO₂CH₃ | -SOCH₃ (Sulfoxide) | Decrease | The sulfoxide (B87167) group is less electron-withdrawing than the sulfone group, leading to lower stabilization of the Meisenheimer intermediate. nih.gov |

| 2 | -SO₂CH₃ | -NO₂ | Increase | The nitro group is one of the strongest electron-withdrawing groups, which would further activate the ring towards nucleophilic attack. nih.gov |

| 4 | -I | -Cl | Decrease | Chlorine is generally a poorer leaving group than iodine in many SNAr contexts, and the C-Cl bond is stronger than the C-I bond. nih.gov |

| 5 | -H | -OCH₃ | Decrease | An electron-donating methoxy (B1213986) group at the 5-position would destabilize the negative charge of the Meisenheimer intermediate. |

| 5 | -H | -CF₃ | Increase | A strongly electron-withdrawing trifluoromethyl group would further enhance the electrophilicity of the ring and stabilize the reaction intermediate. |

Theoretical Predictions of Reactivity and Selectivity

Beyond qualitative predictions, computational chemistry offers quantitative tools to forecast the reactivity and selectivity of this compound. One such tool is the Fukui function , derived from DFT. wikipedia.orgresearchgate.net The Fukui function, ƒ(r), identifies the regions in a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack by analyzing the change in electron density as an electron is added or removed. tandfonline.comresearchgate.net

For predicting nucleophilic attack (the most likely reaction for this molecule), the relevant function is ƒ⁺(r). This function highlights sites that can best accommodate the negative charge of an incoming electron. For this compound, the ƒ⁺(r) is predicted to have its largest values at the C4 and C6 positions. This indicates that these are the most electrophilic sites and the most probable locations for a nucleophile to attack. researchgate.net

The dual descriptor is another reactivity indicator that can distinguish between sites that are nucleophilic or electrophilic, offering a clearer picture of selectivity.

These theoretical calculations can generate data that predicts the most favorable reaction site, guiding synthetic chemists in their experimental designs. The table below shows a hypothetical outcome of a Fukui analysis for predicting nucleophilic attack.

| Atomic Position | Hypothetical Fukui ƒ⁺ Value | Predicted Reactivity Rank (for Nucleophilic Attack) |

| C2 | Low | 3 |

| C3 | Very Low | 4 |

| C4 | High | 1 |

| C5 | Very Low | 4 |

| C6 | High | 2 |

This predicted ranking, with C4 as the most reactive site, aligns with chemical intuition: it is activated by both the ring nitrogen (para position) and the sulfonyl group (ortho position) and possesses the best leaving group.

Conformational Analysis and Molecular Dynamics Studies (for related pyridine derivatives)

While the pyridine ring itself is planar and rigid, the methylsulfonyl substituent has rotational freedom around the C-S bond. Conformational analysis , using computational methods, can determine the preferred three-dimensional arrangement of the -SO₂CH₃ group relative to the pyridine ring. nih.govillinois.edu This is important because the conformation can influence steric hindrance around the adjacent C3 and N1 positions and can affect the electronic interaction between the sulfonyl group and the ring. Studies on related aryl sulfones show that the lowest energy conformation is often one that minimizes steric clashes while maximizing favorable electronic interactions. nih.govmdpi.com

Molecular Dynamics (MD) simulations can provide further insights by modeling the behavior of the molecule over time, typically in a solvent. iaea.orgnih.gov For a molecule like this compound, MD simulations could be used to:

Explore the conformational landscape in a solution, showing how solvent molecules interact with the solute and influence its shape and reactivity. youtube.comyoutube.com

Study the dynamics of its interactions with other molecules, such as nucleophiles or biological targets.

In the context of drug design, MD simulations are used to understand how a ligand binds to a protein, assessing the stability of the binding pose and the key interactions involved. nih.gov While no specific biological target is discussed here, the principles of MD are broadly applicable to understanding the dynamic behavior of substituted pyridines. iaea.org

Future Research Directions and Perspectives in Pyridine Chemistry

Development of Green and Sustainable Synthetic Pathways

The synthesis of pyridine (B92270) derivatives has traditionally relied on methods that can be harsh and environmentally unfriendly. benthamscience.com Future research is increasingly focused on developing "green" and sustainable synthetic pathways. This includes the use of multicomponent reactions, which can generate complex molecules in a single step, minimizing waste. researchgate.netnih.gov The exploration of environmentally benign solvents, solvent-free reaction conditions, and the use of catalysts like ionic liquids are also key areas of investigation. benthamscience.comresearchgate.net Techniques such as microwave-assisted and ultrasonic synthesis are being developed to improve reaction efficiency, reduce reaction times, and lower energy consumption. researchgate.netnih.govacs.org

Exploration of Novel Reactivity and Cascade Reactions

The discovery of new reactions and the creative combination of known reactions into cascade sequences are at the forefront of modern organic synthesis. For pyridine chemistry, this involves exploring novel C-H activation strategies to directly functionalize the pyridine ring without the need for pre-installed leaving groups. organic-chemistry.org Cascade reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient way to build molecular complexity. ccspublishing.org.cnresearchgate.netnih.govacs.org These strategies can lead to the rapid and efficient synthesis of highly substituted and structurally diverse pyridine derivatives. ccspublishing.org.cnacs.org

Advanced Applications in Chemical Biology and Material Science

The unique electronic and structural properties of pyridine derivatives make them valuable in fields beyond medicine. rsc.org In chemical biology, pyridine-based molecules are used as fluorescent probes and sensors to study biological processes. researchgate.netontosight.ai Their ability to coordinate with metal ions is also exploited in the design of catalysts and imaging agents. In material science, pyridine derivatives are being incorporated into polymers and other materials to create functional systems with specific electronic, optical, or thermal properties. researchgate.netmdpi.com For example, pyridine-based polymers are being investigated for their potential use in removing pollutants from water. acs.org

Integration of Artificial Intelligence and Machine Learning for Predictive Synthesis and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. researchgate.netpeerj.com In pyridine chemistry, AI algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new reactions and to design more efficient synthetic routes. peerj.comchemrxiv.org ML models can also be used to predict the biological activity and physical properties of novel pyridine derivatives, accelerating the discovery of new drugs and materials. acs.orgnih.gov This data-driven approach has the potential to significantly reduce the time and resources required for chemical synthesis and discovery. peerj.com

Q & A

Q. What are the optimal synthetic routes for 4-Iodo-2-(methylsulfonyl)pyridine, and how do reaction conditions influence yield and purity?

Synthesis typically involves halogenation and sulfonylation of pyridine derivatives. For example, iodination at the 4-position can be achieved using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃), followed by sulfonylation with methylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for iodine) significantly impact yield and purity. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended to remove unreacted intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound and identify common impurities?

- ¹H/¹³C NMR : The methylsulfonyl group (-SO₂CH₃) appears as a singlet at ~3.3 ppm (¹H) and ~40–45 ppm (¹³C). Iodo substituents deshield adjacent protons (e.g., H-3 and H-5 on the pyridine ring) .

- IR : Strong S=O stretching vibrations at ~1300–1350 cm⁻¹ and ~1140–1170 cm⁻¹ confirm the sulfonyl group.

- MS : Molecular ion peaks (M⁺) should align with the molecular formula (C₆H₅INOS₂; exact mass: 301.89). Common impurities include dehalogenated byproducts (e.g., 2-(methylsulfonyl)pyridine), detectable via discrepancies in mass/charge ratios .

Q. What are the common substitution reactions involving the iodo and methylsulfonyl groups in this compound?

- Iodo Group : Undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to form biaryl derivatives.

- Methylsulfonyl Group : Acts as a strong electron-withdrawing group, stabilizing intermediates in nucleophilic aromatic substitution (e.g., amination with NH₃/MeOH at 100°C). The sulfonyl group can also be reduced to a thioether (e.g., using LiAlH₄) for further functionalization .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the compound’s electronic properties and reactivity in medicinal chemistry applications?

The methylsulfonyl group is a strong meta-directing electron-withdrawing group, which:

- Reduces electron density on the pyridine ring, enhancing stability toward electrophilic attack.

- Increases binding affinity to hydrophobic pockets in enzymes (e.g., COX-2) due to its polarizable S=O bonds.

- Modulates pharmacokinetic properties by improving solubility via hydrogen bonding with water. Computational studies (DFT) show a Hammett σₚ value of ~0.6 for -SO₂CH₃, correlating with enhanced electrophilicity at the 4-iodo position .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

- Case Study : Discrepancies in predicted vs. observed regioselectivity in cross-coupling reactions can arise from solvent effects or catalyst poisoning. For example, DFT may predict preferential coupling at the 4-iodo position, but steric hindrance from the sulfonyl group may divert reactivity. Validate via control experiments (e.g., varying Pd catalysts or ligands like XPhos) and kinetic studies (e.g., monitoring reaction progress via HPLC) .

- Data Reconciliation : Use multivariate analysis (e.g., PCA) to correlate electronic parameters (Hammett constants) with experimental yields.

Q. How can researchers design this compound derivatives for selective COX-2 inhibition?

- Scaffold Modification : Replace the iodo group with bioisosteres (e.g., CF₃, CN) to enhance target affinity.

- Substituent Effects : Introduce a morpholine or piperidine ring at the 3-position to improve selectivity (e.g., IC₅₀ = 0.07 µM for COX-2 vs. 15.2 µM for COX-1 in imidazo[1,2-a]pyridine analogs).

- Structure-Activity Relationship (SAR) : Optimize logP values (2.5–3.5) to balance membrane permeability and solubility. Validate via in vitro assays using purified COX-1/COX-2 enzymes and cell-based models (e.g., LPS-induced PGE₂ production in macrophages) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.